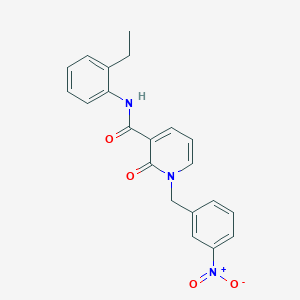

N-(2-ethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a peptidase that is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes mellitus. This compound has been shown to have potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.

科学的研究の応用

Chemical Transformations and Derivatives:

- Ethylamine and ethanolamine react with similar compounds leading to the opening of β-lactam rings and formation of pyrrolidine derivatives, indicating potential in chemical synthesis and transformations (Valiullina et al., 2020).

Photolabile Polymers:

- A cationic polymer synthesized through a process involving quaternization with o-nitrobenzyl chloride exhibits light-switchable properties from cationic to zwitterionic forms, suggesting applications in light-controlled material science (Sobolčiak et al., 2013).

Kinase Inhibition for Cancer Therapy:

- Compounds with a similar structure have shown potential as selective Met kinase inhibitors, suggesting possible applications in targeted cancer therapy (Schroeder et al., 2009).

Recyclization in Organic Chemistry:

- Ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates undergo recyclization, leading to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides, which could have implications in organic synthesis (Britsun et al., 2009).

Stable Isotope Techniques in Drug Metabolism:

- The use of stable isotopes to study the metabolism of similar compounds, like nicardipine hydrochloride, offers insights into the metabolic pathways and enzyme activities in pharmaceutical research (Higuchi & Shiobara, 1980).

Antitubercular Activity in Medicinal Chemistry:

- Certain derivatives undergo reduction to form quinoline-3-carboxamides with potential antitubercular activity, indicating their relevance in medicinal chemistry and drug design (Ukrainets et al., 2007).

Novel PET Tracers for Cancer Imaging:

- Synthesis of compounds like N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide indicates potential applications in developing PET tracers for imaging cancer tyrosine kinase (Wang et al., 2005).

Interactions with DNA and Bacterial Cells:

- A polymer synthesized by free-radical polymerization involving similar compounds shows properties that allow it to condense and release double-strand DNA, as well as demonstrate antibacterial activity (Sobolčiak et al., 2013).

Application in 1,3-Dipolar Addition Reactions:

- Compounds like p-Nitrobenzyl (5R)-3-[(E)-2-acetamidovinylthio]-6-[(Z)-ethylidene]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate are used in 1,3-dipolar addition reactions, showing relevance in organic chemistry (Corbett, 1986).

特性

IUPAC Name |

N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-2-16-8-3-4-11-19(16)22-20(25)18-10-6-12-23(21(18)26)14-15-7-5-9-17(13-15)24(27)28/h3-13H,2,14H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQMQCKWCIYWQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2373191.png)

![methyl 5-((1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2373192.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2373193.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)

![N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373200.png)

![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2373202.png)

![(3,4-Diethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2373210.png)

![3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2373211.png)